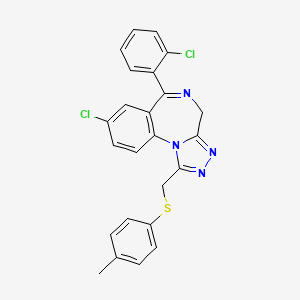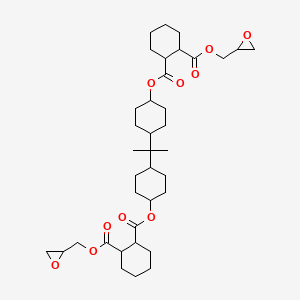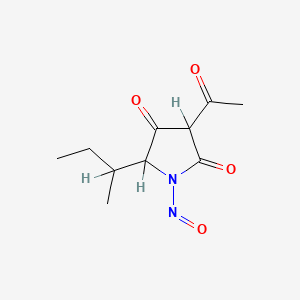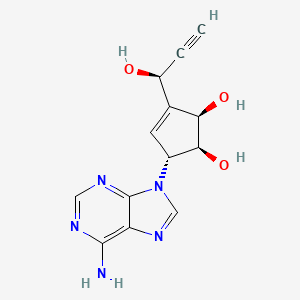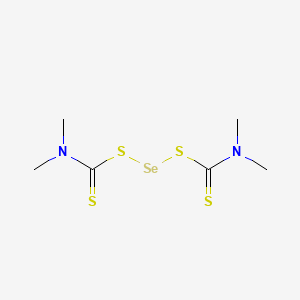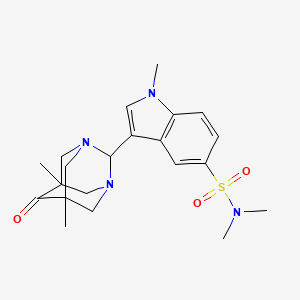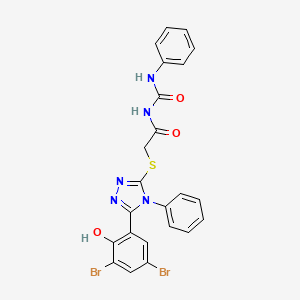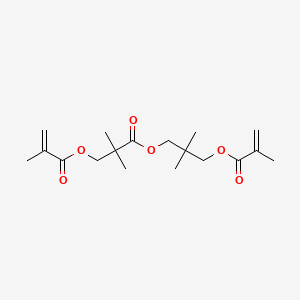
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE: is a chemical compound with the molecular formula C18H28O6 and a molecular weight of 340.41 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE involves the reaction of 2-methylpropenoic acid with 2,2-dimethyl-3-hydroxypropyl methacrylate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants .
Biology: In biological research, it is used in the development of biocompatible materials for medical devices and drug delivery systems .
Medicine: The compound is explored for its potential in creating hydrogels for wound healing and tissue engineering applications .
Industry: Industrially, it is used in the production of high-performance materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism by which 3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE exerts its effects involves the formation of cross-linked polymer networks. These networks provide structural integrity and stability to the materials in which the compound is used . The molecular targets include the reactive sites on the monomer units, which undergo polymerization to form the final product .
Comparison with Similar Compounds
- 2-Methylpropenoic acid 3-[2,2-dimethyl-3-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxopropoxy]-2,2-dimethylpropyl ester
- 2-Propenoic acid, 2-methyl-, 3-[2,2-dimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-oxopropoxy]-2,2-dimethylpropyl ester
Uniqueness: The uniqueness of 3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE lies in its ability to form highly cross-linked polymer networks, which impart superior mechanical and thermal properties to the materials. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
31249-11-3 |
|---|---|
Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoate |
InChI |
InChI=1S/C18H28O6/c1-12(2)14(19)22-9-17(5,6)10-24-16(21)18(7,8)11-23-15(20)13(3)4/h1,3,9-11H2,2,4-8H3 |
InChI Key |
YGXCIBYSZZKUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


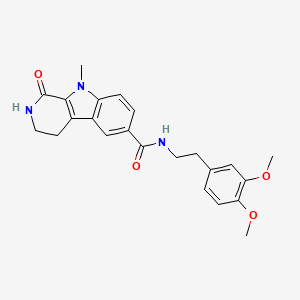
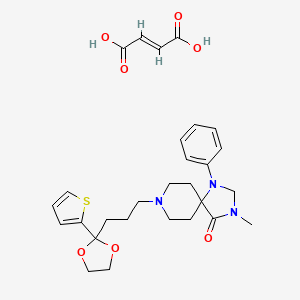
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

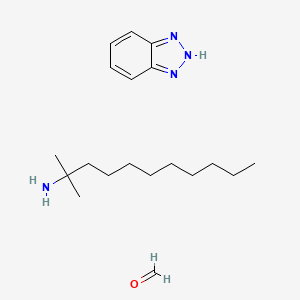
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
